molecular formula C12H18O2 B7892472 5-Norbornene-2-carboxylic-t-butyl ester

5-Norbornene-2-carboxylic-t-butyl ester

Cat. No.: B7892472
M. Wt: 194.27 g/mol
InChI Key: BZBMBZJUNPMEBD-QIIDTADFSA-N
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Description

5-Norbornene-2-carboxylic-t-butyl ester is a bicyclic compound derived from norbornene, featuring a bulky tert-butyl ester group at the 2-position of the norbornene framework. This compound is part of a broader class of 5-norbornene-2-carboxylic acid esters, which are widely studied for their utility in polymer chemistry, particularly in palladium-catalyzed vinyl addition polymerization. The tert-butyl group imparts significant steric hindrance, influencing both synthetic accessibility and material properties, such as thermal stability and polymer chain conformation .

Properties

IUPAC Name

tert-butyl (1S,4S)-bicyclo[2.2.1]hept-5-ene-2-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18O2/c1-12(2,3)14-11(13)10-7-8-4-5-9(10)6-8/h4-5,8-10H,6-7H2,1-3H3/t8-,9+,10?/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BZBMBZJUNPMEBD-QIIDTADFSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)C1CC2CC1C=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)C1C[C@@H]2C[C@H]1C=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

194.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

154970-45-3
Record name tert-Butyl 5-Norbornene-2-carboxylate
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Preparation Methods

Calcium Triflate-Catalyzed Diels-Alder Reaction

The most direct route involves a Diels-Alder reaction between cyclopentadiene and a dienophile, followed by esterification. A high-yielding protocol (85%) uses:

  • Catalyst system : Calcium(II) trifluoromethanesulfonate [Ca(OTf)₂] and tert-butylammonium hexafluorophosphate (Bu₄NPF₆).

  • Conditions : Dichloromethane at -20°C for 4 hours.

  • Workup : Quenching with citric acid, extraction, and column chromatography (EtOAc/hexanes).

This method produces a mixture of endo and exo isomers, typically with an 80:20 endo/exo ratio . The esterification step employs sulfuric acid in methanol or tert-butanol under reflux to yield the tert-butyl ester.

Two-Step Lewis Acid-Mediated Synthesis

An alternative two-step approach avoids isolation of intermediates:

  • Thermal activation : Heating at 170°C under inert atmosphere to form the norbornene carboxylate intermediate.

  • Lewis acid catalysis : Using unspecified Lewis acids in dichloromethane at -78–20°C for esterification.

While yields are unreported, this method highlights the versatility of Lewis acids (e.g., BF₃·Et₂O) in facilitating esterification under mild conditions.

Direct Esterification of 5-Norbornene-2-carboxylic Acid

Acid-Catalyzed Esterification with Isobutylene

A patent by JP4745655B2 details direct esterification using:

  • Reactants : 5-Norbornene-2-carboxylic acid and excess isobutylene.

  • Catalyst : Sulfuric acid or p-toluenesulfonic acid.

  • Conditions : 50–100°C for 12–24 hours.

This method achieves >90% conversion but requires careful control of water to prevent lactone formation (e.g., structures 3-1/3-2 in).

Isomerization of endo-Rich Esters to exo

Base-Mediated Isomerization

The endo/exo equilibrium can be shifted using strong bases:

  • Reagent : Sodium tert-butoxide (tBuONa) in tetrahydrofuran (THF).

  • Conditions : Room temperature for 3 hours, followed by hydrolysis.

  • Outcome : Increases exo content from 20% to 82% in the final carboxylic acid, which is then re-esterified.

Kinetic Hydrolysis Selectivity

Hydrolysis of endo-rich methyl esters under basic conditions favors exo-carboxylate formation due to reduced steric hindrance:

  • Selectivity : Exo esters hydrolyze 3–5× faster than endo isomers.

  • Optimized protocol : Slow addition of water (1 equiv) with tBuONa at 25°C maximizes exo yield.

Comparative Analysis of Synthetic Methods

MethodConditionsCatalyst SystemYieldexo ContentReference
Diels-Alder + Esterification-20°C, CH₂Cl₂Ca(OTf)₂/Bu₄NPF₆85%20%
Direct Esterification50–100°C, H₂SO₄H₂SO₄>90%30–50%
Isomerization + HydrolysisRT, THF, tBuONatBuONa75%*82%

*Yield after re-esterification.

Industrial Applications and Polymerization

5-Norbornene-2-carboxylic acid tert-butyl ester serves as a monomer for high-performance polymers (e.g., cyclic olefin copolymers):

  • Catalyst : Pd(acac)₂ with tricyclohexylphosphine enables addition polymerization without isomer sensitivity.

  • Thermal stability : Copolymers with dicyclopentadiene exhibit oxidation resistance up to 200°C.

Challenges and Optimization Strategies

  • Lactonization : Competing lactone formation during esterification necessitates anhydrous conditions.

  • Purification : Column chromatography (EtOAc/hexanes) remains critical for isolating high-purity esters.

  • Scalability : Calcium triflate systems offer reproducibility but require low-temperature handling .

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Pharmaceutical Applications

5-Norbornene-2-carboxylic t-butyl ester serves as a key intermediate in the synthesis of biologically active compounds. Its derivatives have been explored for their potential therapeutic effects.

Case Study: Synthesis of Active Pharmaceutical Ingredients (APIs)

Research indicates that 5-norbornene derivatives can be utilized in the synthesis of APIs through Diels-Alder reactions, which allow for the construction of complex molecular architectures efficiently. For instance, the synthesis of various anti-cancer agents has been reported using this compound as a building block .

Polymer Chemistry

The compound is widely used in polymerization processes, particularly in the production of high-performance polymers. Its unique structure allows it to participate in various polymerization reactions, leading to materials with desirable properties.

Table 1: Polymerization Characteristics

PropertyValue
Glass Transition TemperatureVaries (depending on copolymer)
Thermal StabilityHigh
SolubilitySoluble in organic solvents
Mechanical StrengthEnhanced

Polymerization Techniques:

  • Vinylic Polymerization: 5-norbornene-2-carboxylic esters can undergo vinylic polymerization using palladium catalysts to yield high molecular weight polymers with tailored properties .
  • Crosslinking Agents: The compound can also serve as a crosslinking agent in thermosetting resins, enhancing the mechanical properties and thermal stability of the final products .

Material Science

In material science, 5-norbornene-2-carboxylic t-butyl ester is employed in the development of advanced materials, including coatings and adhesives.

Case Study: Development of Coatings

Research has demonstrated that polymers derived from 5-norbornene-2-carboxylic esters exhibit excellent adhesion and durability when used as coatings. These materials are particularly useful in automotive and aerospace applications where high-performance coatings are essential .

Agricultural Chemicals

The compound has potential applications in the agricultural sector as well, particularly in the formulation of agrochemicals.

Application Example: Pesticides and Herbicides

5-Norbornene derivatives are being investigated for their efficacy as active ingredients in pesticides and herbicides. Their structural properties enable them to interact effectively with biological targets, potentially leading to more effective agricultural solutions .

Mechanism of Action

The mechanism of action of 5-Norbornene-2-carboxylic-t-butyl ester involves its ability to undergo various chemical transformations due to the presence of the reactive norbornene ring and the ester group. These transformations allow it to interact with different molecular targets and pathways, making it a versatile compound in synthetic chemistry .

Comparison with Similar Compounds

Molecular and Structural Characteristics

The tert-butyl ester differs from other norbornene esters in molecular weight, steric bulk, and electronic effects. Key comparisons include:

Compound Name Molecular Formula Molecular Weight (g/mol) CAS Number Key Structural Feature
5-Norbornene-2-carboxylic-t-butyl ester C₁₄H₂₀O₂ 220.31* Not explicitly provided Bulky t-butyl group
Methyl ester (MNBC) C₉H₁₂O₂ 152.19 N/A Small methyl group
Butyl ester C₁₂H₁₈O₂ 194.27 37981-18-3 Linear butyl chain
Octyl ester C₁₅H₂₂O₂ 234.33 N/A Long alkyl chain
Tetrahydrofurfuryl ester C₁₃H₁₈O₃ 222.28 64028-63-3 Oxygen-containing cyclic substituent

*Calculated based on structural similarity to listed compounds.

The tert-butyl group’s steric bulk reduces polymerization reactivity compared to smaller esters like methyl or ethyl, as observed in palladium-catalyzed systems .

Polymerization Behavior

  • Catalyst Sensitivity: Palladium catalysts (e.g., DCBMP/AgSbF₆) show reduced activity with bulky esters. For example, the octyl ester achieves high molecular weight (Mₙ = 27,500 g/mol) at a 300:1 monomer/catalyst ratio, whereas smaller esters like methyl polymerize efficiently at lower ratios .

Thermal and Physical Properties

All norbornene carboxylic acid esters form rigid, amorphous polymers with glass transition temperatures (Tg) >250°C due to restricted chain rotation . However, substituents modulate specific properties:

  • Solubility: Bulky groups (e.g., t-butyl, adamantyl) enhance solubility in non-polar solvents compared to linear alkyl esters .
  • Packing Density : High in all cases, but tert-butyl’s bulk may reduce crystallinity further.
  • Thermal Stability : All derivatives exhibit high thermal stability, with decomposition temperatures exceeding 300°C .

Data Tables

Table 1: Comparative Polymerization Data

Compound Catalyst Ratio (Monomer:Cat) Mₙ (g/mol) Tg (°C) Key Observation
Octyl ester (exo-rich) 300:1 27,500 >250 Film-forming capability achieved
Methyl ester 100:1 ~15,000* >250 Rapid polymerization, lower Mₙ
t-butyl ester Not reported Estimated lower >250 Steric hindrance limits Mₙ

*Inferred from .

Biological Activity

5-Norbornene-2-carboxylic t-butyl ester (CAS 154970-45-3) is a chemical compound with significant relevance in organic synthesis and potential biological applications. This article explores its biological activity, synthesis methods, and implications in medicinal chemistry, supported by data tables and case studies.

Chemical Structure and Properties

5-Norbornene-2-carboxylic t-butyl ester is characterized by the following chemical formula:

  • Molecular Formula : C₁₂H₁₈O₂
  • Molecular Weight : 194.27 g/mol

The compound is derived from the norbornene framework, which is known for its unique structural properties that confer specific reactivity patterns essential for various chemical transformations.

Synthesis Methods

The synthesis of 5-norbornene-2-carboxylic t-butyl ester typically involves the Diels-Alder reaction, which efficiently forms cyclohexene derivatives. A notable method includes the base-promoted isomerization of methyl 5-norbornene-2-carboxylate, leading to high yields of the exo form under controlled conditions:

  • Base Used : Sodium tert-butoxide (tBuONa)
  • Isomerization Conditions : Equimolar water at room temperature
  • Isomer Ratios Achieved : Endo/exo ratio improved to 18/82 under optimized conditions .

Pharmacological Potential

Research indicates that compounds derived from norbornene structures exhibit various biological activities, including:

  • Antimicrobial Properties : Certain derivatives have shown efficacy against a range of microorganisms.
  • Anticancer Activity : Preliminary studies suggest potential cytotoxic effects on cancer cell lines, although specific data for the t-butyl ester variant remains limited.

A study highlighted the role of hydrogels incorporating norbornene derivatives in drug delivery systems, emphasizing their ability to enhance therapeutic efficacy through controlled release mechanisms .

Case Studies and Research Findings

  • Study on Hydrogel Applications :
    • Researchers explored hydrogels containing 5-norbornene derivatives for drug delivery.
    • Findings indicated improved stability and controlled release profiles, enhancing bioavailability of encapsulated drugs .
  • Antimicrobial Activity Assessment :
    • A series of tests demonstrated that derivatives of 5-norbornene compounds exhibited significant antimicrobial activity against Gram-positive and Gram-negative bacteria.
    • The mechanism appears to involve disruption of bacterial cell membranes, though specific studies on the t-butyl ester are needed for conclusive evidence.

Data Table: Biological Activities of Norbornene Derivatives

CompoundActivity TypeTarget Organism/Cell LineReference
5-Norbornene-2-carboxylic acidAntimicrobialStaphylococcus aureus
5-Norbornene-2-carboxylic acidAnticancerHeLa cells
5-Norbornene derivativesDrug delivery efficacyVarious cancer cell lines

Q & A

Q. What protocols ensure reproducibility in synthesizing this compound derivatives?

  • Methodological Answer :
  • Documentation : Record exact isomer ratios, solvent grades, and catalyst lot numbers.
  • Control Experiments : Include internal standards (e.g., deuterated analogs) in NMR for quantification.
  • Collaborative Validation : Share samples with independent labs for cross-testing, as done in polymer chemistry consortia .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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5-Norbornene-2-carboxylic-t-butyl ester
Reactant of Route 2
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